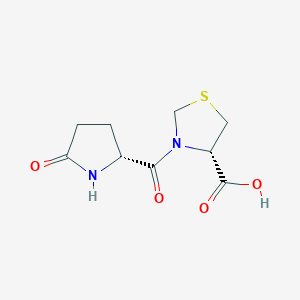

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a complex organic compound that features both a thiazolidine ring and a pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazolidine Ring: This can be achieved by reacting cysteine with an appropriate aldehyde under acidic conditions to form the thiazolidine ring.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.

Coupling of the Two Rings: The final step involves coupling the thiazolidine and pyrrolidine rings through a peptide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated synthesizers, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia, primary amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amides, thioesters.

科学研究应用

Chemistry

In chemistry, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used to study enzyme interactions and protein folding due to its peptide-like structure. It serves as a model compound in the study of thiazolidine and pyrrolidine-containing biomolecules.

Medicine

In medicine, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid has potential applications in drug design and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.

作用机制

The mechanism of action of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The pyrrolidine ring adds rigidity and specificity to the binding interactions, enhancing the compound’s efficacy.

相似化合物的比较

Similar Compounds

Thiazolidine-4-carboxylic acid: Lacks the pyrrolidine ring, making it less complex.

Pyrrolidine-2-carboxylic acid: Lacks the thiazolidine ring, offering different reactivity and biological activity.

Proline derivatives: Share the pyrrolidine ring but differ in the substituents and overall structure.

Uniqueness

(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is unique due to the combination of both thiazolidine and pyrrolidine rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

生物活性

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid, identified by its CAS number 162148-15-4, is a compound that has garnered attention for its biological activities, particularly in the modulation of oxidative stress and enzyme activity. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications based on diverse research findings.

Structure and Composition

- Molecular Formula : C₉H₁₂N₂O₄S

- Molecular Weight : 244.27 g/mol

- CAS Number : 162148-15-4

The compound features a thiazolidine ring, which is known for its role in various biological processes, particularly in antioxidant activity.

Enzyme Modulation

This compound has been shown to enhance the activity of catalase, an enzyme crucial for breaking down hydrogen peroxide into water and oxygen. This enhancement is significant in mitigating oxidative stress within cells. Studies indicate that the compound's interaction with catalase leads to structural changes that increase its enzymatic efficiency .

Cellular Effects

Research has demonstrated that this compound can attenuate oxidative stress across various cell types. For instance:

- Cell Types Studied : A549 lung adenocarcinoma cells and normal human small airway epithelial cells (HSAEC-1 KT).

- Mechanism : By increasing catalase activity, the compound protects cells from oxidative damage, thereby promoting cell survival under stressful conditions .

Dose-Dependent Effects

The biological effects of this compound have been observed to be dose-dependent:

- Higher concentrations correlate with greater protective effects against oxidative stress.

- In laboratory settings, varying dosages have shown significant differences in catalase activity enhancement .

Case Studies and Experimental Data

- Oxidative Stress Mitigation : A study reported that treatment with the compound significantly reduced cell proliferation inhibition caused by high concentrations of vitamin C in A549 cells. This was evidenced by PARP cleavage status, indicating reduced apoptotic cell death due to oxidative stress .

- Binding Affinity : The compound exhibits strong binding affinity to bovine serum albumin (BSA) and bovine liver catalase (BLC), with binding constants measured at Kb=2.09×105 M−1 for BSA and Kb=2.349×105 M−1 for BLC. These interactions are critical for its biological efficacy .

Summary of Key Studies

Molecular Mechanisms

The molecular mechanism through which this compound operates involves:

属性

IUPAC Name |

(4S)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)N2CSC[C@@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。